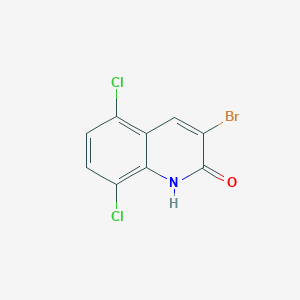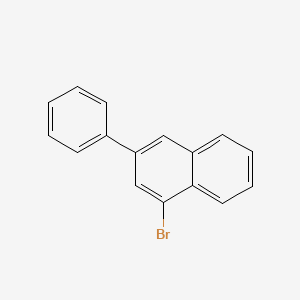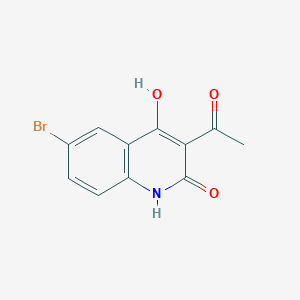
4-Bromo-6-chloroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2. It is a derivative of quinoline, a structure known for its significant role in medicinal chemistry and industrial applications. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of quinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various organometallic compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-6-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug discovery, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-Bromo-4-chloroquinoline: Shares a similar structure but lacks the carboxylic acid group.
4-Chloroquinoline-3-carboxylic acid: Similar but without the bromine atom.
6-Chloroquinoline-3-carboxylic acid: Lacks the bromine atom but has similar reactivity.
Uniqueness: 4-Bromo-6-chloroquinoline-3-carboxylic acid is unique due to the combined presence of bromine, chlorine, and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H5BrClNO2 |
|---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
4-bromo-6-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
TYBYZFYVFWQJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)



![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)








